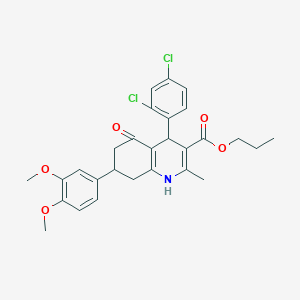![molecular formula C24H29N5O4 B11639174 2,5-Pyrrolidinedione, 3-[4-[2-(2-hydroxyethoxy)ethyl]-1-piperazinyl]-1-[4-(2-phenyldiazenyl)phenyl]- CAS No. 519044-38-3](/img/structure/B11639174.png)
2,5-Pyrrolidinedione, 3-[4-[2-(2-hydroxyethoxy)ethyl]-1-piperazinyl]-1-[4-(2-phenyldiazenyl)phenyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{4-[2-(2-HYDROXYETHOXY)ETHYL]PIPERAZIN-1-YL}-1-{4-[(1Z)-2-PHENYLDIAZEN-1-YL]PHENYL}PYRROLIDINE-2,5-DIONE is a complex organic compound that features a piperazine ring, a phenyl group, and a pyrrolidine-2,5-dione moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[2-(2-HYDROXYETHOXY)ETHYL]PIPERAZIN-1-YL}-1-{4-[(1Z)-2-PHENYLDIAZEN-1-YL]PHENYL}PYRROLIDINE-2,5-DIONE typically involves multiple steps:
Formation of the Piperazine Derivative: This step involves the reaction of piperazine with 2-(2-chloroethoxy)ethanol under controlled conditions to form 1-[2-(2-hydroxyethoxy)ethyl]piperazine.
Coupling with Phenyl Diazenyl Compound: The piperazine derivative is then coupled with a phenyl diazenyl compound under specific conditions to form the intermediate product.
Cyclization to Form Pyrrolidine-2,5-Dione: The final step involves cyclization to form the pyrrolidine-2,5-dione moiety, completing the synthesis of the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as vacuum distillation and recrystallization are often employed to purify the final product .
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethoxy group.
Reduction: Reduction reactions can occur at the diazenyl group, converting it to an amine.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: Products include carboxylic acids and ketones.
Reduction: Products include primary and secondary amines.
Substitution: Products vary depending on the nucleophile used but can include alkylated or acylated derivatives.
科学的研究の応用
Chemistry
The compound is used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds.
Biology
In biological research, it is used to study the interactions of piperazine derivatives with biological macromolecules.
Medicine
Industry
In the industrial sector, it is used in the synthesis of specialty chemicals and pharmaceuticals .
作用機序
The mechanism of action of 3-{4-[2-(2-HYDROXYETHOXY)ETHYL]PIPERAZIN-1-YL}-1-{4-[(1Z)-2-PHENYLDIAZEN-1-YL]PHENYL}PYRROLIDINE-2,5-DIONE involves its interaction with specific molecular targets, such as enzymes and receptors. The piperazine ring enhances its binding affinity to these targets, while the diazenyl and pyrrolidine-2,5-dione moieties contribute to its overall biological activity .
類似化合物との比較
Similar Compounds
1-[2-(2-Hydroxyethoxy)ethyl]piperazine: A simpler derivative used in the synthesis of pharmaceuticals.
Piperazine-1-ethanol: Another derivative with applications in organic synthesis.
Uniqueness
The unique combination of the piperazine ring, phenyl diazenyl group, and pyrrolidine-2,5-dione moiety in 3-{4-[2-(2-HYDROXYETHOXY)ETHYL]PIPERAZIN-1-YL}-1-{4-[(1Z)-2-PHENYLDIAZEN-1-YL]PHENYL}PYRROLIDINE-2,5-DIONE provides it with distinct chemical and biological properties that are not observed in simpler derivatives .
特性
CAS番号 |
519044-38-3 |
|---|---|
分子式 |
C24H29N5O4 |
分子量 |
451.5 g/mol |
IUPAC名 |
3-[4-[2-(2-hydroxyethoxy)ethyl]piperazin-1-yl]-1-(4-phenyldiazenylphenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C24H29N5O4/c30-15-17-33-16-14-27-10-12-28(13-11-27)22-18-23(31)29(24(22)32)21-8-6-20(7-9-21)26-25-19-4-2-1-3-5-19/h1-9,22,30H,10-18H2 |
InChIキー |
UOUFGDXCBYEGSO-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1CCOCCO)C2CC(=O)N(C2=O)C3=CC=C(C=C3)N=NC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-Chlorophenyl)-5-propyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11639095.png)
![(5Z)-1-acetyl-5-{[8-methyl-2-(morpholin-4-yl)quinolin-3-yl]methylidene}-2-sulfanyl-1,5-dihydro-4H-imidazol-4-one](/img/structure/B11639101.png)
![1-(4-Oxo-3,4-dihydro-benzo[e][1,3]thiazin-2-ylidene)-3-phenyl-urea](/img/structure/B11639103.png)
![2-bromo-N-{[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}benzamide](/img/structure/B11639106.png)
![N-(2,4-dimethylphenyl)-4-[4-methyl-3-(piperidin-1-ylsulfonyl)phenyl]phthalazin-1-amine](/img/structure/B11639110.png)
![3-(5-chlorothiophen-2-yl)-N'-[(E)-furan-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11639114.png)
![N-(dibenzo[b,d]furan-3-yl)-3,4-dimethylbenzamide](/img/structure/B11639121.png)


![3-(3-bromophenyl)-2-(butylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B11639158.png)
![(5Z)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(4-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11639161.png)
![4-({4-[4-methyl-3-(piperidin-1-ylsulfonyl)phenyl]phthalazin-1-yl}amino)-N-phenylbenzamide](/img/structure/B11639177.png)

![2-[(2-chloro-4-{(Z)-[3-(4-chlorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-6-ethoxyphenoxy)methyl]benzonitrile](/img/structure/B11639191.png)
